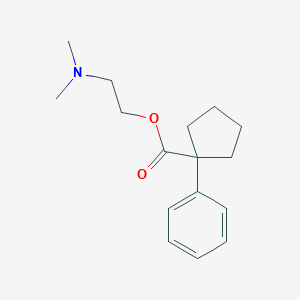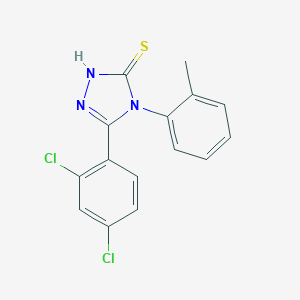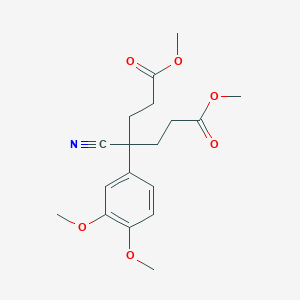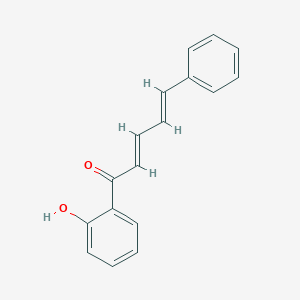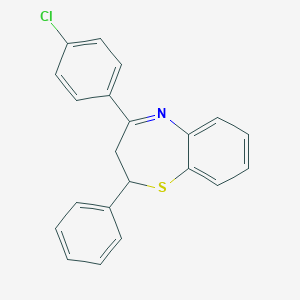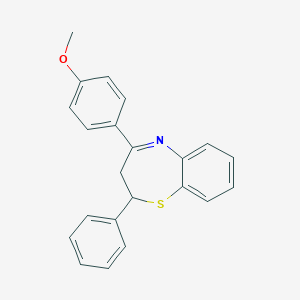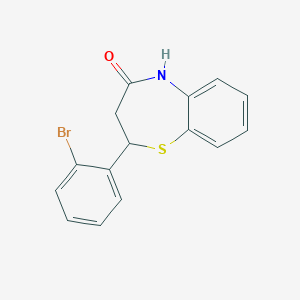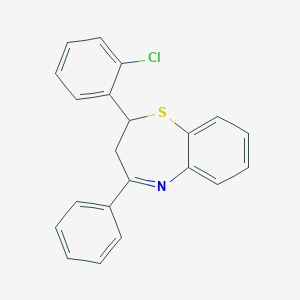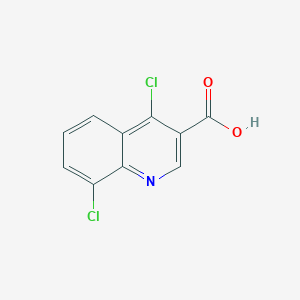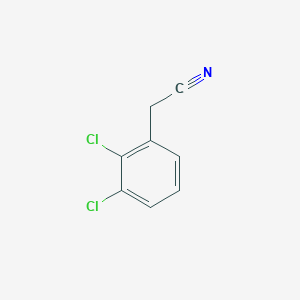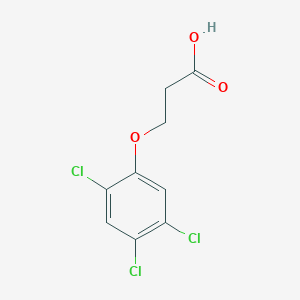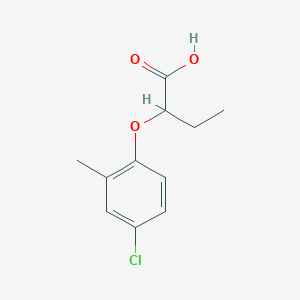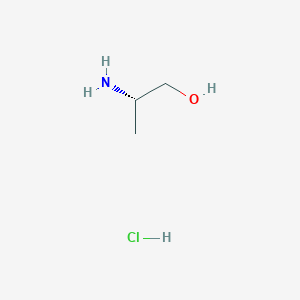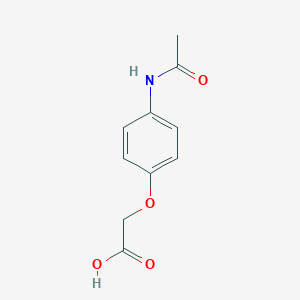acetic acid CAS No. 68802-14-2](/img/structure/B186533.png)
[(Chloroacetyl)amino](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Chloroacetyl)amino](phenyl)acetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amino acids and is a derivative of phenylacetic acid.
Aplicaciones Científicas De Investigación
[(Chloroacetyl)amino](phenyl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. [(Chloroacetyl)amino](phenyl)acetic acid has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
[(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to inhibit the replication of viruses by interfering with their replication cycle.
Efectos Bioquímicos Y Fisiológicos
[(Chloroacetyl)amino](phenyl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to have antioxidant properties and can scavenge free radicals. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid has been found to have an analgesic effect and can reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. [(Chloroacetyl)amino](phenyl)acetic acid is also stable under standard laboratory conditions. However, [(Chloroacetyl)amino](phenyl)acetic acid has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [(Chloroacetyl)amino](phenyl)acetic acid. One potential application is in the development of new anticancer drugs. [(Chloroacetyl)amino](phenyl)acetic acid has been found to be effective against a range of cancer cell lines, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid could be studied for its potential use in the treatment of viral infections. Finally, [(Chloroacetyl)amino](phenyl)acetic acid could be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Conclusion
[(Chloroacetyl)amino](phenyl)acetic acid is a synthetic compound that has potential therapeutic applications in various fields of medicine. It has been studied for its antimicrobial, antiviral, and anticancer properties, as well as its potential use as a drug delivery system. [(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. While [(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments, it also has some limitations due to its toxicity and limited solubility. Future research could lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
[(Chloroacetyl)amino](phenyl)acetic acid can be synthesized by the reaction of chloroacetyl chloride with phenylalanine. The reaction takes place in the presence of a base such as sodium bicarbonate. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol.
Propiedades
Número CAS |
68802-14-2 |
|---|---|
Nombre del producto |
[(Chloroacetyl)amino](phenyl)acetic acid |
Fórmula molecular |
C10H10ClNO3 |
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
2-[(2-chloroacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15) |
Clave InChI |
YZOSWXATEQPYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Otros números CAS |
68802-14-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



